6,7-Dimethoxy-4-(4-phenylbut-1-ynyl)quinazoline
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Overview
Description
6,7-dimethoxy-4-(4-phenylbut-1-ynyl)quinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core substituted with methoxy groups at positions 6 and 7, and a phenylbutynyl group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-(4-phenylbut-1-ynyl)quinazoline typically involves the following steps:
Starting Material: The synthesis begins with 6,7-dimethoxyquinazoline.
Alkylation: The 6,7-dimethoxyquinazoline is subjected to alkylation with 4-phenylbut-1-yne under basic conditions.
Catalysis: Palladium-catalyzed coupling reactions, such as the Sonogashira coupling, are commonly employed to introduce the phenylbutynyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the above synthetic routes, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-4-(4-phenylbut-1-ynyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of quinazoline-quinones.
Reduction: Formation of 6,7-dimethoxy-4-(4-phenylbutyl)quinazoline.
Substitution: Formation of various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Industry: Potential applications in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-(4-phenylbut-1-ynyl)quinazoline involves its interaction with molecular targets such as kinases. It acts as an inhibitor of EGFR tyrosine kinase, blocking the phosphorylation of the receptor and subsequent downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-4-(4-phenylbut-1-enyl)quinazoline: Similar structure but with an alkene instead of an alkyne.
6,7-dimethoxy-4-(4-phenylbutyl)quinazoline: Similar structure but with an alkane instead of an alkyne.
4-anilino-6,7-dimethoxyquinazoline: Similar core structure with an anilino group instead of a phenylbutynyl group.
Uniqueness
6,7-dimethoxy-4-(4-phenylbut-1-ynyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H18N2O2 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
6,7-dimethoxy-4-(4-phenylbut-1-ynyl)quinazoline |
InChI |
InChI=1S/C20H18N2O2/c1-23-19-12-16-17(21-14-22-18(16)13-20(19)24-2)11-7-6-10-15-8-4-3-5-9-15/h3-5,8-9,12-14H,6,10H2,1-2H3 |
InChI Key |
UJTHKWFURJCQDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)C#CCCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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